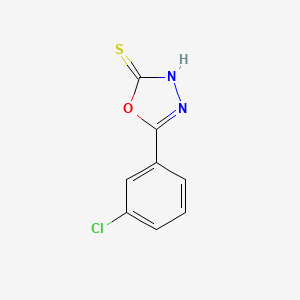

5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

Vue d'ensemble

Description

5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

While the search results do not offer an exhaustive overview of the applications of "5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol," they do provide some insight into its potential use as a building block for various biologically active molecules .

Antioxidant activity:

- 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol was found to have radical scavenging activity and can induce endogenous defense systems .

- In various assays, EC50 of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol ranged from 0.32-0.93 mg/ml .

- Docking results indicated excellent binding to protein tyrosine kinase 2-β and glutathione reductase .

Antimicrobial Activity:

- 1,3,4-oxadiazole derivatives have shown various antimicrobial activities, including antibacterial, antitubercular, and antifungal effects .

- 1,3,4-oxadiazole derivatives directly containing an aryl and/or a heteroaryl substituent also have antibacterial activity .

- 1,3,4-oxadiazole-2-thiol derivatives display antibacterial and antimycotic activities .

Anticancer Applications:

- Several 1,3,4-oxadiazole derivatives have been synthesized and evaluated for anticancer activity .

- Some compounds have shown significant telomerase inhibitory activity against gastric cancer cell lines .

- Certain derivatives have demonstrated potent inhibitory activity against various cancer cell lines, with some showing lower IC50 values than positive controls like staurosporine and ethidium bromide .

- Specific 1,3,4-oxadiazole derivatives have exhibited significant anticancer potential against different types of human cancer cell lines, including breast, ovarian, colon, renal, prostrate, and lung cancers .

- One compound, 3′-[5′-mercapto-1,3,4-oxadiazole-2-yl] methoxy cholest-5-en, was identified as a powerful anticancer compound against the human leukemia cell line HL-60 .

- Another compound, [N-(4-((5-(4-Chlorophenyl)-1,3,4 oxadiazol-2-yl) methoxy)-3-fluorophenyl)-4 methoxybenzenesulfonamide], exerted high potency, efficacy, and broad-spectrum antiproliferative activity against several cancer cell lines .

Mécanisme D'action

The mechanism of action of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The presence of the thiol group allows it to form covalent bonds with cysteine residues in proteins, leading to the inhibition of their function. Additionally, the oxadiazole ring can interact with various biological pathways, modulating their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.

5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazole-2-thiol: Contains additional methoxy groups on the phenyl ring.

Uniqueness

5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.

Activité Biologique

5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of its biological activity, supported by data tables and research findings from various studies.

Chemical Structure and Synthesis

The compound belongs to the oxadiazole family, characterized by the presence of the oxadiazole ring and a thiol group. The synthesis typically involves the reaction of 3-chlorophenyl hydrazine with carbon disulfide followed by cyclization to form the oxadiazole ring.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Various studies have evaluated its efficacy against a range of bacterial and fungal strains.

Efficacy Against Bacteria and Fungi

Table 1 summarizes the antimicrobial activity of this compound against selected pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 32 µg/mL | |

| Pseudomonas aeruginosa | 12 µg/mL |

The compound demonstrated stronger activity against Gram-positive bacteria compared to Gram-negative strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies indicate that it can inhibit cell proliferation in various cancer cell lines.

Cytotoxicity Studies

Table 2 presents findings from cytotoxicity assays against different cancer cell lines:

The IC50 values indicate that the compound effectively reduces cell viability in these cancer types, suggesting potential as a therapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : Some studies suggest that oxadiazole derivatives can disrupt microtubule formation, leading to apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, contributing to its antimicrobial and anticancer effects .

- Targeting Specific Enzymes : Molecular docking studies have shown that it can bind to key enzymes involved in cell metabolism, disrupting their function and leading to cell death .

Case Studies

Several case studies highlight the potential clinical applications of this compound:

- Antibacterial Efficacy : A study conducted by Alghamdi et al. demonstrated that this compound exhibited comparable antibacterial activity to standard antibiotics like amoxicillin against Gram-positive bacteria .

- Anticancer Research : In a study focusing on breast cancer cells (MCF7), the compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of tumor growth .

Propriétés

IUPAC Name |

5-(3-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2OS/c9-6-3-1-2-5(4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUFILSIVAEODZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366057 | |

| Record name | 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41491-54-7 | |

| Record name | 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.